4-Benzyl-6,6-bis(trifluoromethyl)cyclohexa-2,4-diene-1,1-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Flomox is a cephem antibiotic agent, specifically designed for pediatric use. It is known for its effectiveness in treating various bacterial infections in children. The compound is a derivative of cephalosporin, which is a class of β-lactam antibiotics. Flomox is widely used due to its broad-spectrum antibacterial activity and its ability to combat resistant bacterial strains .
Preparation Methods
Synthetic Routes and Reaction Conditions: Flomox is synthesized through a series of chemical reactions starting from the core cephalosporin structure. The synthesis involves the introduction of specific side chains to enhance its antibacterial properties. The reaction conditions typically include controlled temperatures, pH levels, and the use of catalysts to facilitate the reactions.
Industrial Production Methods: In industrial settings, Flomox is produced using large-scale fermentation processes. The production involves the cultivation of specific bacterial strains that produce the cephalosporin nucleus. This nucleus is then chemically modified to produce Flomox. The process includes purification steps to ensure the final product meets the required pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions: Flomox undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions include various derivatives of Flomox that possess enhanced antibacterial properties or improved pharmacokinetic profiles .
Scientific Research Applications
Flomox has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying β-lactam antibiotics and their mechanisms of action.
Biology: Employed in research on bacterial resistance mechanisms and the development of new antibiotics.
Medicine: Used in clinical studies to evaluate its efficacy and safety in treating pediatric infections.
Industry: Utilized in the development of new formulations and delivery systems for antibiotics.
Mechanism of Action
Flomox exerts its antibacterial effects by inhibiting the synthesis of bacterial cell walls. It binds to penicillin-binding proteins (PBPs) located inside the bacterial cell wall, which are essential for the cross-linking of peptidoglycan chains. This inhibition leads to the weakening of the cell wall and ultimately causes bacterial cell lysis and death. The molecular targets of Flomox include various PBPs, and its action pathway involves the disruption of cell wall synthesis .
Comparison with Similar Compounds
Cefcapene pivoxil hydrochloride: Another cephalosporin antibiotic with similar antibacterial properties.
Cefixime: A third-generation cephalosporin used to treat a variety of bacterial infections.
Cefuroxime: A second-generation cephalosporin with broad-spectrum activity.
Comparison: Flomox is unique due to its specific formulation for pediatric use, which includes fine granules that are easier for children to ingest. Additionally, Flomox has been shown to be effective against resistant bacterial strains, making it a valuable option in the treatment of pediatric infections. Compared to other cephalosporins, Flomox offers a favorable safety profile and improved patient compliance .
Properties
CAS No. |
15403-97-1 |
---|---|
Molecular Formula |
C15H14F6N2 |
Molecular Weight |
336.27 g/mol |
IUPAC Name |
4-benzyl-6,6-bis(trifluoromethyl)cyclohexa-2,4-diene-1,1-diamine |
InChI |
InChI=1S/C15H14F6N2/c16-14(17,18)12(15(19,20)21)9-11(6-7-13(12,22)23)8-10-4-2-1-3-5-10/h1-7,9H,8,22-23H2 |
InChI Key |
JZGCXWMPFLVTSG-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CC2=CC(C(C=C2)(N)N)(C(F)(F)F)C(F)(F)F |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC(C(C=C2)(N)N)(C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.